molecular formula C17H29N6O11P B039300 Meglumine cyclic adenylate CAS No. 113960-50-2

Meglumine cyclic adenylate

Cat. No. B039300
M. Wt: 524.4 g/mol
InChI Key: XCZOROGNAGPSKP-PZTBSLMLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Meglumine cyclic adenylate (MCA) is a cyclic nucleotide that has been used extensively in scientific research for its ability to modulate cellular signaling pathways. MCA is a potent activator of cyclic AMP-dependent protein kinase (PKA) and has been shown to have a variety of biochemical and physiological effects.

Mechanism Of Action

Meglumine cyclic adenylate acts by binding to the regulatory subunit of PKA, causing a conformational change that releases the catalytic subunit. The catalytic subunit then phosphorylates downstream targets, leading to changes in cellular signaling pathways. Meglumine cyclic adenylate has been shown to activate PKA in a dose-dependent manner, with maximal activation occurring at concentrations of 10-100 μM.

Biochemical And Physiological Effects

Meglumine cyclic adenylate has a variety of biochemical and physiological effects. It has been shown to increase the activity of PKA, leading to downstream phosphorylation events. Meglumine cyclic adenylate has also been shown to increase the activity of cyclic AMP-responsive transcription factors, leading to changes in gene expression. In addition, Meglumine cyclic adenylate has been shown to modulate the activity of ion channels and neurotransmitter receptors, leading to changes in synaptic transmission.

Advantages And Limitations For Lab Experiments

One advantage of using Meglumine cyclic adenylate in lab experiments is its potency and specificity. Meglumine cyclic adenylate is a highly specific activator of PKA and has been shown to have minimal off-target effects. Another advantage is its stability. Meglumine cyclic adenylate is stable in solution for extended periods of time, making it a convenient tool for long-term experiments. One limitation of using Meglumine cyclic adenylate is its cost. Meglumine cyclic adenylate is relatively expensive compared to other research reagents, which may limit its use in some labs.

Future Directions

There are several future directions for research involving Meglumine cyclic adenylate. One area of research is the development of new Meglumine cyclic adenylate analogs with improved properties, such as increased potency or specificity. Another area of research is the use of Meglumine cyclic adenylate in animal models to study the role of cyclic AMP-dependent signaling pathways in disease states. Finally, Meglumine cyclic adenylate could be used in combination with other research reagents to investigate the complex interactions between different signaling pathways.

Synthesis Methods

Meglumine cyclic adenylate is synthesized by the reaction of meglumine with cyclic AMP. Meglumine is a derivative of glucose that is commonly used as a pharmaceutical excipient. The reaction between meglumine and cyclic AMP is catalyzed by the enzyme adenylate cyclase. The resulting product is purified by chromatography to obtain pure Meglumine cyclic adenylate.

Scientific Research Applications

Meglumine cyclic adenylate has been widely used in scientific research as a tool to study the role of cyclic AMP-dependent signaling pathways in cellular processes. It has been used to investigate the regulation of gene expression, cell proliferation, differentiation, and apoptosis. Meglumine cyclic adenylate has also been used to study the role of cyclic AMP in neurotransmitter release, synaptic plasticity, and learning and memory.

properties

CAS RN

113960-50-2

Product Name

Meglumine cyclic adenylate

Molecular Formula

C17H29N6O11P

Molecular Weight

524.4 g/mol

IUPAC Name

(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C10H12N5O6P.C7H17NO5/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-4,6-7,10,16H,1H2,(H,17,18)(H2,11,12,13);4-13H,2-3H2,1H3/t4-,6-,7-,10-;4-,5+,6+,7+/m10/s1

InChI Key

XCZOROGNAGPSKP-PZTBSLMLSA-N

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O

SMILES

CNCC(C(C(C(CO)O)O)O)O.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O1)O

synonyms

meglumine cyclic adenylate

Origin of Product

United States

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